Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate
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Overview
Description
Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-iodoaniline with ethyl acetoacetate in the presence of a base and a copper catalyst . This reaction forms the indole core, which is then further functionalized to introduce the cyano and ester groups.
Chemical Reactions Analysis
Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the indole ring can undergo oxidation to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The cyano and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s activity .
Comparison with Similar Compounds
Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: Similar structure but lacks the cyano and iodine groups.
Indole-3-acetic acid: A natural plant hormone with different functional groups and biological activities.
1-Methylindole: A simpler indole derivative without the ester and cyano groups.
The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H11IN2O2 |
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Molecular Weight |
354.14 g/mol |
IUPAC Name |
ethyl 2-cyano-3-iodo-1-methylindole-5-carboxylate |
InChI |
InChI=1S/C13H11IN2O2/c1-3-18-13(17)8-4-5-10-9(6-8)12(14)11(7-15)16(10)2/h4-6H,3H2,1-2H3 |
InChI Key |
KTPHPVFEMQVYCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=C2I)C#N)C |
Origin of Product |
United States |
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